molecular formula C9H13Cl2N3 B13520617 (1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride

(1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride

Cat. No.: B13520617
M. Wt: 234.12 g/mol
InChI Key: ZIRCCCYAELHTMM-KLXURFKVSA-N
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Description

(1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound’s structure includes an imidazo[1,2-a]pyridine ring fused with an ethanamine group, making it a valuable scaffold for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride typically involves a multi-step process. One common method includes the condensation of corresponding aldehydes, Meldrum’s acid, and 2-(nitromethylene)imidazolidine in a propanol medium with sodium bromide as an electrolyte . This reaction is carried out in an undivided cell, resulting in good to excellent yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of imidazo[1,2-a]pyridine-2-carboxylic acid.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

(1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride is unique due to its specific ethanamine group, which imparts distinct chemical and biological properties. Its ability to act as a potent enzyme inhibitor and its potential therapeutic applications make it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C9H13Cl2N3

Molecular Weight

234.12 g/mol

IUPAC Name

(1S)-1-imidazo[1,2-a]pyridin-2-ylethanamine;dihydrochloride

InChI

InChI=1S/C9H11N3.2ClH/c1-7(10)8-6-12-5-3-2-4-9(12)11-8;;/h2-7H,10H2,1H3;2*1H/t7-;;/m0../s1

InChI Key

ZIRCCCYAELHTMM-KLXURFKVSA-N

Isomeric SMILES

C[C@@H](C1=CN2C=CC=CC2=N1)N.Cl.Cl

Canonical SMILES

CC(C1=CN2C=CC=CC2=N1)N.Cl.Cl

Origin of Product

United States

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